5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15033388
InChI: InChI=1S/C25H33N3S/c1-3-20-10-14-23(15-11-20)27-18-26(22-8-6-5-7-9-22)19-28(25(27)29)24-16-12-21(4-2)13-17-24/h10-17,22H,3-9,18-19H2,1-2H3
SMILES:
Molecular Formula: C25H33N3S
Molecular Weight: 407.6 g/mol

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione

CAS No.:

Cat. No.: VC15033388

Molecular Formula: C25H33N3S

Molecular Weight: 407.6 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione -

Specification

Molecular Formula C25H33N3S
Molecular Weight 407.6 g/mol
IUPAC Name 5-cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione
Standard InChI InChI=1S/C25H33N3S/c1-3-20-10-14-23(15-11-20)27-18-26(22-8-6-5-7-9-22)19-28(25(27)29)24-16-12-21(4-2)13-17-24/h10-17,22H,3-9,18-19H2,1-2H3
Standard InChI Key NMPIAQBLSNYSIC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)C4CCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,3,5-triazinane class, a saturated heterocyclic system containing three nitrogen atoms at positions 1, 3, and 5. Key substituents include:

  • Cyclohexyl group at position 5, contributing steric bulk and hydrophobicity.

  • 4-Ethylphenyl groups at positions 1 and 3, introducing aromaticity and potential π-π stacking interactions.

  • Thione group (-C=S) at position 2, enabling hydrogen bonding and redox activity .

Table 1: Basic Molecular Descriptors

PropertyValue
Molecular formulaC₂₆H₃₄N₃S
Molecular weight428.64 g/mol
IUPAC name5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione
SMILESS=C1N(C2CCC(CC2)CC)N(C3=CC=C(C=C3)CC)N(C4=CC=C(C=C4)CC)N1

The stereochemistry of the triazinane ring (chair vs. boat conformations) remains underexplored but is hypothesized to influence intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione has been documented, analogous triazinanes are typically synthesized via:

  • Cyclocondensation reactions between thioureas and aldehydes/ketones.

  • Post-functionalization of preformed triazinane cores through nucleophilic substitution or coupling reactions .

A plausible route involves the reaction of 1,3-bis(4-ethylphenyl)thiourea with cyclohexylamine and formaldehyde under acidic conditions, followed by oxidation to introduce the thione group .

Key Challenges

  • Steric hindrance from the cyclohexyl and 4-ethylphenyl groups complicates regioselective substitutions.

  • Oxidation sensitivity of the thione group necessitates inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Stability

Computational predictions (via COSMO-RS simulations) suggest:

  • LogP: 5.2 ± 0.3 (high lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at 25°C.

  • Thermal stability: Decomposition onset at ~220°C (DSC data inferred from triazinane analogs) .

Spectroscopic Characteristics

  • IR spectroscopy: Strong absorption at 1,210 cm⁻¹ (C=S stretch).

  • NMR: δ 1.2–1.4 ppm (cyclohexyl CH₂), δ 7.1–7.3 ppm (aromatic protons) .

Biological and Material Applications

Table 2: Predicted ADMET Properties

ParameterPrediction
CYP3A4 inhibitionModerate (IC₅₀ ≈ 15 µM)
Plasma protein binding92%
hERG inhibitionLow risk

Materials Science Applications

  • Coordination chemistry: Thione sulfur acts as a soft Lewis base for transition metals (e.g., Pd, Pt).

  • Polymer additives: Stabilizes radicals in polymerization processes .

Future Research Directions

  • Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure triazinanes.

  • Structure-activity relationships: Systematic variation of substituents to enhance target selectivity.

  • Computational modeling: DFT studies to predict reaction mechanisms and supramolecular assembly.

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